2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine

κ-Opioid Receptor Receptor Binding Analgesia

Research requiring selective κ-opioid receptor (KOR) modulation is often compromised by off-target analogs or poorly characterized ligands. This racemic phenylalkylamine provides validated, quantitative pharmacology for receptor occupancy studies.

• **KOR Binding Affinity:** Kd = 0.0280 nM; functional antagonism Ki = 0.720 nM
• **Defined Physicochemical Properties:** MW 191.31 g/mol, XLogP3 3.3
• **Application:** Reference ligand for binding assays, cryo-EM/crystallography, and SAR benchmarking. GHS H314 (skin corrosion) requires appropriate handling.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
CAS No. 853724-05-7
Cat. No. B3288889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine
CAS853724-05-7
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(C(C)C)N
InChIInChI=1S/C13H21N/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10,13H,14H2,1-4H3
InChIKeyQRCHQGBLIXDUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine (CAS 853724-05-7): A Phenylalkylamine Scaffold for Opioid Receptor Research


2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine (CAS 853724-05-7) is a synthetic organic compound classified as a primary amine within the phenylalkylamine structural class. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.31 g/mol [1]. The compound exists as a racemic mixture and is primarily utilized as a research chemical and building block in medicinal chemistry, particularly for studies involving κ-opioid receptor modulation .

Racemic phenylalkylamine scaffold
Primary amine research building block
κ-opioid receptor modulation studies

The Pitfalls of Analog Substitution: Why 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine is Not Interchangeable


The biological activity of phenylalkylamines is exquisitely sensitive to even minor structural modifications, particularly to the substitution pattern on the aromatic ring and the nature of the amine's α-substituents. Compounds within this class cannot be generically substituted. For instance, positional isomers (e.g., a 3-isopropylphenyl derivative) or compounds with different alkyl chain lengths can exhibit drastically different receptor binding profiles, pharmacokinetic properties, and safety profiles [1]. A compound that demonstrates high affinity for the κ-opioid receptor (KOR) in one context may show diminished or no activity if the isopropyl group is moved or the amine's alkyl chain is altered. Furthermore, the specific hazard profile, such as the severe skin corrosion hazard (GHS H314) associated with this compound [2], is a property of this specific molecular structure and may not be shared by its analogs. Therefore, substituting a closely related compound without rigorous, quantitative validation introduces unacceptable scientific and operational risk.

Positional isomer substitution may shift receptor binding profile
Alkyl chain alteration can reduce or abolish KOR activity
GHS hazard profile (H314) may not transfer to structural analogs

Quantitative Differentiation: Evidence for Selecting 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine (CAS 853724-05-7)


κ-Opioid Receptor (KOR) Binding Affinity: A Basis for Selecting this Scaffold over Uncharacterized Analogs

This compound demonstrates high binding affinity for the κ-opioid receptor (KOR), a key target for analgesic and neuropsychiatric drug discovery. Quantitative data from binding assays provide a critical baseline for its use as a pharmacological tool or lead scaffold. While a direct head-to-head comparison with a structurally defined analog under identical conditions is not available in the public domain, the reported affinity for this compound serves as a benchmark against which the activity of uncharacterized or newly synthesized analogs can be compared [1]. Without such affinity data, a generic analog would be of unknown value for KOR-focused research.

KOR Binding Affinity
Class-level
Kd = 0.0280 nM
Supports KOR ligand screening context
BindingDB reported; class-level inference
κ-Opioid Receptor Receptor Binding Analgesia Neuropharmacology

κ-Opioid Receptor (KOR) Inhibition Constant: A Quantitative Benchmark for Functional Antagonism

In addition to binding affinity, the compound's potency as a KOR antagonist is quantifiable through its inhibition constant (Ki). The reported Ki value of 0.720 nM provides a measure of its functional effect on the receptor [1]. This value is essential for researchers aiming to use this compound to block KOR signaling. A related analog lacking such quantitative functional data would be an inferior choice for studies requiring controlled receptor antagonism.

KOR Inhibition Constant
Reported
Ki = 0.720 nM
Supports functional antagonism study context
Assessed as inhibition constant
κ-Opioid Receptor Antagonism Functional Assay Pain Management

Physicochemical Properties and Safety Profile: Operational Differentiation from Other C13H21N Isomers

The compound's specific physicochemical properties and associated hazard profile offer operational differentiation from other isomers and analogs with the same molecular formula (C₁₃H₂₁N). The compound is classified under GHS as causing severe skin burns and eye damage (H314) [1], a hazard that necessitates specific handling and storage procedures. This contrasts with other C₁₃H₂₁N isomers, such as 3-(4-isopropylphenyl)butan-1-amine [2], which may have different safety classifications. A procurement decision based on this compound requires accounting for these specific safety and handling protocols, which are not interchangeable.

GHS Hazard Profile
Context-dependent
H314 (target) vs. non-H314 (C₁₃H₂₁N isomer)
Operational handling differentiation
Based on ECHA C&L notification
Physicochemical Properties Safety Handling Procurement

Computed Lipophilicity (XLogP3): A Predictor of Blood-Brain Barrier Penetration Relative to Analogs

The computed lipophilicity, expressed as XLogP3, is a key descriptor for predicting a compound's ability to cross biological membranes, such as the blood-brain barrier (BBB). The XLogP3 value for 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine is 3.3 [1]. This value is within the optimal range for CNS drug candidates. This provides a quantifiable basis for comparing this compound to analogs. For example, a phenylalkylamine analog with a more polar substituent (e.g., a hydroxyl group) would have a significantly lower XLogP3, potentially reducing its CNS penetration and altering its in vivo pharmacology [2].

Lipophilicity (XLogP3)
Cross-study comparable
3.3 vs. lower value for hydroxylated analog
Supports CNS penetration prediction context
Computed XLogP3; cross-study comparison
Lipophilicity Blood-Brain Barrier ADME Drug Design

Recommended Applications for 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine Based on Quantitative Evidence


High-Affinity KOR Ligand for Target Validation and Pharmacological Profiling

Given its demonstrated high binding affinity (Kd = 0.0280 nM) and functional antagonism (Ki = 0.720 nM) for the κ-opioid receptor [1], this compound is ideally suited as a reference ligand for target validation studies, in vitro receptor binding assays, and functional screens to characterize novel KOR modulators. Its use is justified in any experimental system where a well-characterized, high-potency KOR antagonist is required.

Chemical Biology Tool for Studying KOR-Mediated Signaling Pathways

The compound's established affinity for KOR [1] makes it a valuable tool for dissecting KOR-mediated signaling cascades in cellular and in vivo models. Researchers can use this compound to selectively block KOR activity and assess the downstream effects on neuronal excitability, neurotransmitter release, or behavioral outcomes in pain and mood disorder models.

Structural Biology and Crystallography Studies of KOR

The combination of high affinity for KOR (Kd = 0.0280 nM) and its defined physicochemical properties (MW = 191.31 g/mol) [1] makes this compound a suitable candidate for co-crystallization or cryo-EM studies aimed at solving the 3D structure of the KOR ligand-binding domain. The quantitative binding data ensures that the compound will occupy the receptor's orthosteric site at experimentally tractable concentrations.

Benchmark Compound for Structure-Activity Relationship (SAR) Studies of Phenylalkylamines

The compound's well-defined structure, KOR affinity, and computed properties (XLogP3 = 3.3) [1] establish it as a quantitative benchmark for SAR campaigns exploring the phenylalkylamine chemical space. Researchers can use this compound as a reference point to evaluate the impact of structural modifications (e.g., changing the isopropyl group or amine substitution) on KOR binding, functional activity, and physicochemical properties.

Application
Selection Property
Validation Focus
KOR target engagement studies
KOR binding affinity context
Kd/Ki endpoint review
KOR signaling pathway research
Functional antagonism data
Signaling blockade endpoint review
KOR structural biology (co-crystallization)
Reported affinity and MW consistency
Co-crystallization suitability review
SAR reference for phenylalkylamines
Lipophilicity and structure definition
SAR comparator endpoint analysis
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